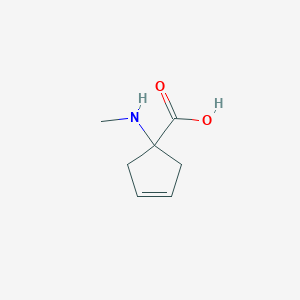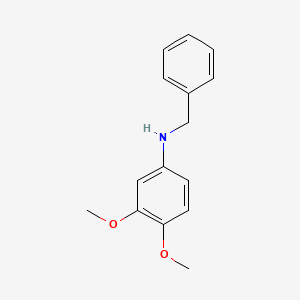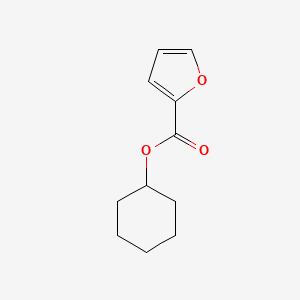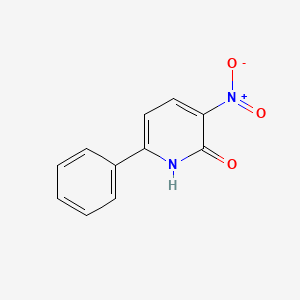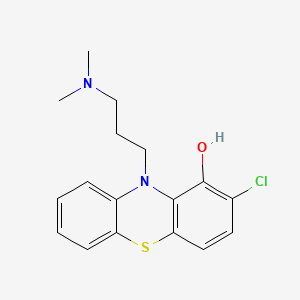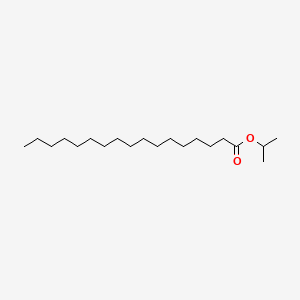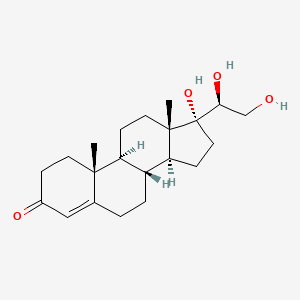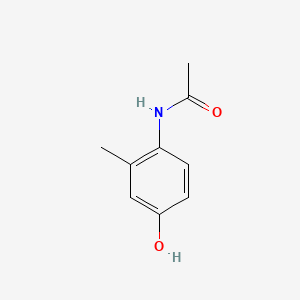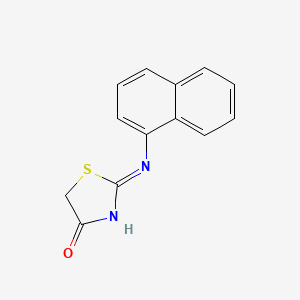
4(5H)-Thiazolone, 2-(1-naphthalenylamino)-
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “4(5H)-Thiazolone, 2-(1-naphthalenylamino)-” were not found, similar compounds have been synthesized through various methods. For instance, the synthesis of certain naphthoylindole drugs involves liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
4(5H)-Thiazolone, 2-(1-naphthalenylamino)- and its derivatives exhibit significant antibacterial and antifungal properties. For example, Patel et al. (2015) synthesized heterocyclic compounds derived from 4-(naphthalen-2-yl)thiazol-2-amine and tested their antibacterial and antifungal activities, finding some compounds less active compared to others (Patel & Patel, 2015). Similarly, compounds synthesized by Mansour et al. (2020) demonstrated promising antimicrobial and antiproliferative activities (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Antineoplastic Activities
Some derivatives of 4(5H)-Thiazolone have shown potential as antineoplastic agents. Jonnala et al. (2019) reported the synthesis of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives with significant in vitro antiproliferative activity against various cancer cell lines (Jonnala, Nameta, Chavali, Bantu, Choudante, Misra, Sridhar, Dilip, & Reddy, 2019).
Enzyme Inhibition
Compounds containing 4(5H)-Thiazolone have been investigated for their enzyme inhibitory activities. For instance, Véniant et al. (2010) discovered a compound with significant 11beta-HSD1 inhibitory activity, useful for treating metabolic disorders like diabetes and obesity (Véniant et al., 2010). Fotsch et al. (2008) studied a series of compounds containing the 2-amino-1,3-thiazol-4(5H)-one core as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) (Fotsch et al., 2008).
Antidiabetic Activity
Research has also focused on the antidiabetic properties of 4(5H)-Thiazolone derivatives. Shukla, Pandey, & Chawla (2020) investigated thiazolidine-2, 4-dione derivatives for their antidiabetic and antioxidant activities, indicating potential as antihyperglycemic agents (Shukla, Pandey, & Chawla, 2020).
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various proteins and enzymes in the body, influencing their function and leading to downstream effects .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to changes in cellular function .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(naphthalen-1-ylamino)thiazol-4(5H)-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
2-naphthalen-1-ylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVNNTKNJXSGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=CC3=CC=CC=C32)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355577 | |
| Record name | SBB023410 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
398996-75-3 | |
| Record name | SBB023410 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



